Methyl 3,6-dimethylpyrazine-2-carboxylate
Overview
Description
Scientific Research Applications
Crystal Structural Analysis
Crystal structures of methyl-substituted pyrazines have been determined to study C–H···N interactions. The analysis revealed how the C–H group acidity and the nature of C–H···N interactions contribute to the crystal structure formation, highlighting the significance of sp2 and sp3 C–H groups in determining the supramolecular structures (V. R. Thalladi, A. Gehrke, & R. Boese, 2000).
Coordination Chemistry
Pyrazine derivatives have been employed as ligands in the synthesis of platinum(II) and palladium(II) complexes, showcasing the potential of highly substituted pyrazoles in coordination chemistry. The structural versatility of these compounds allows for the formation of complexes with distinct geometries and properties, useful for catalysis and material science applications (E. Budzisz, M. Małecka, & B. Nawrot, 2004).
Synthetic Chemistry Applications
Methyl 3,6-dimethylpyrazine-2-carboxylate and its analogs have facilitated the development of efficient synthesis methods for heterocyclic compounds. For example, a novel synthesis approach for tetrasubstituted thiophenes via [3 + 2] annulation strategy has been reported, demonstrating the utility of pyrazine derivatives in the construction of complex molecular architectures (S. N. Sahu et al., 2015).
Mechanism of Action
properties
IUPAC Name |
methyl 3,6-dimethylpyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-9-6(2)7(10-5)8(11)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHGPPUQNKMNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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